4,5-Dichloro-2-thiazolamine
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Overview
Description
4,5-Dichloro-2-thiazolamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-thiazolamine typically involves the reaction of 2-aminothiazole with chlorinating agents. One common method includes the use of thionyl chloride or phosphorus pentachloride to introduce chlorine atoms at the 4 and 5 positions of the thiazole ring .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, with careful monitoring of temperature and reaction time to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-thiazolamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
4,5-Dichloro-2-thiazolamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-thiazolamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4,5-Dichloro-2-thiazolamine can be compared with other thiazole derivatives such as:
2-Aminothiazole: Similar in structure but lacks the chlorine atoms, leading to different chemical reactivity and biological activity.
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another chlorinated thiazole derivative with potent antimicrobial properties, used in antifouling paints.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,5-dichloro-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl2N2S/c4-1-2(5)8-3(6)7-1/h(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIYUYBCMZNVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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